molecular formula C6H14S B14704297 (3S)-3-methylpentane-1-thiol CAS No. 22299-67-8

(3S)-3-methylpentane-1-thiol

Cat. No.: B14704297
CAS No.: 22299-67-8
M. Wt: 118.24 g/mol
InChI Key: WUACDJJGMSFOGF-LURJTMIESA-N
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Description

General Academic Significance of Chirality in Organosulfur Chemistry

Chirality, a property of molecules that are non-superimposable on their mirror images, is a fundamental concept in chemistry with profound implications. gcms.cz In organosulfur chemistry, the presence of a stereogenic center, often a carbon atom bonded to four different groups, gives rise to enantiomers. gcms.czacs.org These enantiomers can exhibit distinct biological activities and chemical behaviors. The study of chiral organosulfur compounds is critical in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. acs.org Chiral sulfur-containing molecules, such as sulfoxides and sulfinamides, are increasingly utilized as ligands and catalysts in these synthetic processes. acs.org

The separation and analysis of chiral compounds are often accomplished using techniques like chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC). gcms.cznih.govyoutube.comyoutube.com These methods employ chiral stationary phases that interact differently with each enantiomer, allowing for their separation and quantification. youtube.comyoutube.com

Research Context and Theoretical Importance of Branched Chiral Thiols

Branched chiral thiols, such as (3S)-3-methylpentane-1-thiol, are of particular theoretical interest due to the influence of their branched structure on their chemical and physical properties. The branching can affect the molecule's reactivity, volatility, and interactions with other molecules. From a synthetic standpoint, the creation of specific stereoisomers of branched chiral thiols presents a challenge and an area of active research. libretexts.org The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure materials for further study and application.

The thiol-ene "click" reaction, a robust and efficient method for forming carbon-sulfur bonds, has emerged as a valuable tool in the synthesis of complex sulfur-containing molecules, including those with branched architectures. westmont.eduresearchgate.net This reaction's high efficiency and selectivity make it a powerful strategy in materials science and polymer chemistry. researchgate.net

Scope and Academic Focus of this compound Investigations

Investigations into this compound primarily focus on its synthesis, characterization, and potential utility as a chiral building block in organic synthesis. chemscene.com Researchers are interested in understanding how its specific stereochemistry influences its properties and reactivity. The compound serves as a model system for studying the fundamental aspects of chirality in branched thiols.

The analytical characterization of this compound and related compounds often involves techniques such as mass spectrometry and gas chromatography to determine its molecular weight and purity. nist.gov The National Institute of Standards and Technology (NIST) provides reference data for 3-methylpentane-1-thiol (B157286), which is valuable for such analytical work. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22299-67-8

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

(3S)-3-methylpentane-1-thiol

InChI

InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

WUACDJJGMSFOGF-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)CCS

Canonical SMILES

CCC(C)CCS

Origin of Product

United States

Stereochemical Characterization and Analysis of 3s 3 Methylpentane 1 Thiol

Absolute Configuration Determination Methodologies for Chiral Thiols

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral center of a thiol is a fundamental analytical challenge. Several powerful spectroscopic and crystallographic methods are utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Protocols for Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. For chiral molecules like (3S)-3-methylpentane-1-thiol, determining the absolute configuration often involves the use of chiral derivatizing agents (CDAs). acs.orgresearchgate.net These are chiral molecules that react with the thiol to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the assignment of the absolute configuration of the original thiol. wikipedia.org

A widely recognized approach is the Mosher's method, which, although originally developed for alcohols and amines, has been adapted for thiols. nih.govstackexchange.com This method involves reacting the chiral thiol with the (R) and (S) enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. wikipedia.orgnih.gov By analyzing the differences in the chemical shifts (ΔδSR) of protons near the newly formed diastereomeric center in the 1H NMR spectra, the absolute configuration of the original thiol can be deduced. researchgate.netstackexchange.comnih.gov A consistent pattern in the signs of these chemical shift differences provides a reliable indication of the stereochemistry. researchgate.netnih.gov

Researchers have developed various chiral derivatizing agents specifically for the NMR analysis of thiols. acs.orgresearchgate.net For instance, new aryl-tert-butoxyacetic acids have been introduced as effective CDAs for determining the absolute configuration of thiols via 1H NMR. acs.orgresearchgate.net These methods rely on creating a conformational model of the diastereomeric derivatives to predict which protons will be shielded or deshielded, thus correlating the observed NMR data to a specific absolute configuration. researchgate.netstackexchange.com

Table 1: Representative Chiral Derivatizing Agents (CDAs) for NMR Analysis of Thiols

Chiral Derivatizing Agent (CDA)Typical ApplicationReference
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)Formation of diastereomeric esters for 1H NMR analysis (Mosher's Method). wikipedia.orgnih.gov
Aryl-tert-butoxyacetic acidsNewer agents for absolute configuration determination of thiols. acs.orgresearchgate.net
Pirkle's alcoholUsed as a chiral solvating agent to induce chemical shift differences. wikipedia.org

Chiroptical Spectroscopic Techniques for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net The resulting ECD spectrum is a unique fingerprint of the molecule's absolute configuration. nih.govnih.gov For a molecule like this compound, which may not have a strong chromophore, derivatization with a chromophoric group can be employed to obtain a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum can then be correlated with the absolute configuration, often with the aid of quantum-chemical calculations. nih.govacs.orgmdpi.com The reliability of the assignment is enhanced by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. nih.govnih.govacs.org It provides detailed information about the three-dimensional structure of chiral molecules in solution. nih.gov The VCD spectrum is highly sensitive to the molecule's conformation and absolute configuration. nih.govarxiv.org By comparing the experimental VCD spectrum of a chiral thiol with that predicted by density functional theory (DFT) calculations, the absolute configuration can be unambiguously determined. nih.gov This technique is particularly powerful as it can often be applied to the molecule directly without the need for derivatization.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed map of the electron density within the crystal, from which the precise positions of all atoms can be determined.

For a chiral thiol like this compound, obtaining a suitable single crystal of the thiol itself might be challenging. In such cases, a crystalline derivative of the thiol can be prepared. By determining the crystal structure of the derivative, the absolute configuration of the original thiol can be unequivocally established. This method provides unambiguous proof of the stereochemistry in the solid state.

Enantiomeric Excess (ee) Quantification in Chiral Thiol Samples

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in many applications.

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful set of techniques for separating enantiomers, allowing for their quantification. mdpi.comsigmaaldrich.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric excess of chiral compounds. mdpi.comscispace.com The separation is achieved on a column packed with a chiral stationary phase. sigmaaldrich.comnih.gov For thiols, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) or proteins, can be employed. mdpi.comnih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is another effective technique for separating and quantifying enantiomers, particularly for volatile compounds. gcms.czchemrxiv.org The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The two enantiomers of a chiral thiol will have different retention times on the chiral column, allowing for the determination of their relative amounts and thus the enantiomeric excess.

Other Chiral Chromatographic Techniques:

Supercritical Fluid Chromatography (SFC): SFC can offer advantages in terms of speed and efficiency for chiral separations.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC): These techniques utilize a chiral selector in the background electrolyte or as a stationary phase to achieve enantiomeric separation.

Table 2: Comparison of Chiral Chromatographic Techniques for Enantiomeric Excess Determination

TechniquePrincipleAdvantagesCommon Chiral Stationary Phases/Selectors
HPLC Differential interaction with a chiral stationary phase.Broad applicability, wide variety of CSPs available.Polysaccharide derivatives, proteins, Pirkle-type phases. mdpi.comnih.gov
GC Differential partitioning into a chiral stationary phase.High resolution for volatile compounds.Cyclodextrin derivatives. gcms.cz
SFC Utilizes a supercritical fluid as the mobile phase.Fast separations, reduced solvent waste.Similar to HPLC.
CE/CEC Differential migration in an electric field with a chiral selector.High efficiency, small sample volume.Cyclodextrins, chiral crown ethers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy can also be used to determine the enantiomeric excess of a chiral sample. nih.govrug.nl This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), as discussed in section 2.1.1. wikipedia.orgresearchgate.netresearchgate.net The resulting diastereomers will have distinct signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original sample. nih.gov

Mass Spectrometry (MS)-Based Approaches for Chiral Recognition and Enantiomeric Excess Determination

Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, is not inherently capable of distinguishing between enantiomers, as they possess identical masses. However, when coupled with chiral selectors or through the formation of diastereomeric complexes, MS can be a highly effective tool for chiral analysis.

One common approach involves the formation of diastereomeric adducts in the gas phase. A chiral reference compound, or chiral selector, is introduced into the mass spectrometer along with the analyte, in this case, 3-methylpentane-1-thiol (B157286). The non-covalent interactions between the chiral selector and the individual enantiomers of the thiol can lead to the formation of diastereomeric complexes with different stabilities. These differences in stability can be observed through techniques such as collision-induced dissociation (CID), where the diastereomeric complexes fragment at different rates or into different product ions, allowing for their differentiation and the determination of the enantiomeric excess (ee).

For instance, a chiral selector like a cyclodextrin derivative could be used. The enantiomers of 3-methylpentane-1-thiol would form host-guest complexes with the cyclodextrin. The stability of these complexes would then be probed in the gas phase using tandem mass spectrometry (MS/MS). The relative intensities of the precursor and fragment ions can be correlated with the enantiomeric composition of the sample.

Table 1: Illustrative MS/MS Parameters for Chiral Recognition of 3-methylpentane-1-thiol Diastereomeric Complexes

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Precursor Ion (m/z)[M + Chiral Selector + H]⁺
Collision GasArgon
Collision EnergyOptimized for fragmentation
Monitored Transitions[M + CS + H]⁺ → Fragment 1[M + CS + H]⁺ → Fragment 2

Note: M represents 3-methylpentane-1-thiol and CS represents the chiral selector. The specific m/z values and fragment ions would be determined experimentally.

The enantiomeric excess can be calculated from the relative peak intensities of the fragment ions corresponding to the two diastereomeric complexes. A calibration curve would typically be constructed using samples with known enantiomeric ratios.

Hybrid Analytical Techniques for Comprehensive Chiral Analysis

To overcome the inherent limitations of standalone MS for chiral separation, it is often coupled with a chromatographic technique, creating a powerful hybrid or hyphenated system. These techniques first separate the enantiomers in time before they are detected by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 3-methylpentane-1-thiol, gas chromatography is an ideal separation technique. Chiral GC columns, which contain a chiral stationary phase (CSP), are capable of separating enantiomers based on their differential interactions with the CSP. As the enantiomers of 3-methylpentane-1-thiol pass through the column, one will be retained longer than the other, resulting in their separation. The eluting compounds then enter the mass spectrometer for detection and identification.

The mass spectrometer provides not only a sensitive detection method but also structural information based on the fragmentation pattern of the molecule. This is particularly useful for confirming the identity of the compound in complex matrices.

Table 2: Hypothetical Chiral GC-MS Data for the Analysis of 3-methylpentane-1-thiol Enantiomers

EnantiomerRetention Time (min)Key Mass Fragments (m/z)
(3R)-3-methylpentane-1-thiol12.5118 (M⁺), 85, 71, 57, 41
This compound12.8118 (M⁺), 85, 71, 57, 41

Note: Retention times are illustrative and depend on the specific GC column and conditions. Mass fragments are hypothetical based on the structure of the compound.

The enantiomeric excess can be determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile thiols or when derivatization is employed, liquid chromatography coupled with mass spectrometry (LC-MS) is a valuable alternative. Similar to GC, chiral stationary phases are used in HPLC columns to achieve enantiomeric separation.

Derivatization is a common strategy in the analysis of thiols by LC-MS. The thiol group of 3-methylpentane-1-thiol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) reversed-phase HPLC column and detected by the mass spectrometer. This approach can improve both the chromatographic separation and the ionization efficiency of the analyte.

Hybrid techniques such as multidimensional gas chromatography (MDGC) can offer even greater resolving power for complex samples. In a typical MDGC setup, a fraction containing the target analytes from a first GC column is transferred to a second, often chiral, column for further separation before MS detection. This "heart-cutting" technique allows for the isolation of the compounds of interest from a complex matrix, leading to cleaner chromatograms and more accurate quantification.

Advanced Synthetic Methodologies for 3s 3 Methylpentane 1 Thiol and Analogous Branched Chiral Thiols

Asymmetric Synthesis Approaches

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure compounds. Several approaches have been developed for the synthesis of chiral thiols, each with its own advantages and limitations.

Stereoselective Nucleophilic Substitution and Addition Reactions in Thiol Synthesis

The formation of a carbon-sulfur bond is a fundamental step in thiol synthesis. Stereoselective nucleophilic substitution (SN2) reactions are a common method for creating chiral centers. nih.gov In this approach, a sulfur-centered nucleophile attacks a carbon atom with a suitable leaving group, leading to the formation of a new C-S bond with inversion of configuration. beilstein-journals.org However, the success of this method for synthesizing tertiary thiols can be limited due to steric hindrance and competing elimination reactions. nih.gov

Thiols and their corresponding thiolates are excellent nucleophiles. chemistrysteps.com The high nucleophilicity of sulfur makes it suitable for SN2 reactions. chemistrysteps.com For instance, the reaction of sodium hydrosulfide (B80085) with unhindered alkyl halides is a common method for preparing thiols. chemistrysteps.com Another approach involves using thiourea (B124793) as the sulfur source, which reacts with alkyl halides to form alkylisothiouronium salts that can be hydrolyzed to the desired thiol. chemistrysteps.com

Nucleophilic addition of thiols to carbonyl compounds can also be a route to chiral thiohemiacetals and thiohemiketals. nih.gov However, these products are often unstable and prone to racemization. nih.gov The development of catalytic asymmetric additions of thiols to carbonyl compounds remains an area of active research. nih.gov

Chiral Pool Synthesis Strategies for Enantiopure Branched Alkanethiols

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This strategy is particularly advantageous when the target molecule shares structural similarities with a cheap and abundant natural product. wikipedia.orgmdpi.com Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org The inherent chirality of the starting material is transferred to the final product, often through a series of stereocontrolled reactions. wikipedia.org For example, enantiopure diacetals have been synthesized from the chiral pool. researchgate.net This approach can be highly efficient for constructing complex chiral molecules. mdpi.commdpi.com

Asymmetric Reduction of Thiol Precursors

The asymmetric reduction of prochiral ketones or other carbonyl-containing thiol precursors is a powerful method for establishing a stereogenic center. rug.nl This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. mdpi.com For instance, chiral nonracemic γ-amino alcohols and their derivatives have been used as catalysts for the borane (B79455) reduction of prochiral ketones, achieving high enantiomeric excess. rug.nl

Catalytic asymmetric hydrogenation, often employing transition metal catalysts with chiral ligands, is a highly efficient and atom-economical method for producing chiral alcohols from ketones, which can then be converted to the corresponding thiols. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com

Organocatalytic and Metal-Catalyzed Asymmetric Routes to Chiral Thiols

In recent years, organocatalysis has emerged as a major pillar of asymmetric synthesis. nih.gov Chiral organic molecules can act as catalysts to promote stereoselective transformations. nih.govnih.gov For example, chiral phosphoric acids have been used to catalyze the organocascade reaction of meso-epoxides to furnish O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov This method relies on an asymmetric thiocarboxylysis followed by an intramolecular trans-esterification. nih.gov

Metal-catalyzed asymmetric reactions also offer efficient routes to chiral thiols. beilstein-journals.orgacs.org Transition metal complexes with chiral ligands can catalyze a variety of transformations, including nucleophilic additions and substitution reactions. beilstein-journals.orgrsc.org For example, a rhodium complex has been used to catalyze the alkyne polyhydrothiolation to produce poly(vinylene sulfide)s with high stereoregularity. researchgate.net Copper-catalyzed asymmetric vicinal dicarbofunctionalization has been developed for the enantioselective acylcyanation of olefins, providing access to β-cyano ketones that can be further functionalized. acs.org

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis and can provide high levels of diastereoselectivity. researchgate.netthieme-connect.com

The use of chiral auxiliaries involves three main steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary. uvic.ca A variety of chiral auxiliaries have been developed, many of which are derived from inexpensive natural sources. researchgate.net For example, Ellman's chiral tert-butanesulfinamide has been effectively used in the synthesis of chiral amines. osi.lv The diastereoselective addition of nucleophiles to imines derived from this auxiliary allows for the synthesis of amines with multiple stereocenters. osi.lv Similarly, camphorsultam has been employed as a chiral auxiliary in Michael additions of thiols. wikipedia.org

Chemo-Enzymatic and Biocatalytic Synthesis Pathways for Chiral Thiols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high enantio-, chemo-, and regioselectivity under mild conditions. nih.govkcl.ac.uk Whole-cell biocatalysts and isolated enzymes have been used for the synthesis of a variety of chiral compounds, including thiols and their precursors. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3s 3 Methylpentane 1 Thiol

Thiol-Disulfide Exchange Reactions: Kinetics and Equilibrium

Thiol-disulfide exchange is a fundamental and reversible reaction for thiols, including (3S)-3-methylpentane-1-thiol. This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'), resulting in the formation of a new disulfide and a new thiolate. The process is critical in various biological and chemical systems, notably in protein folding and redox signaling. nih.govnih.govresearchgate.net

The reaction proceeds via a two-step mechanism. The first step is the deprotonation of the thiol to form the more reactive thiolate anion. The second, rate-determining step is the nucleophilic attack of this thiolate on the disulfide bond.

R-SH ⇌ R-S⁻ + H⁺ R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

The kinetics of this exchange are influenced by several factors. The rate of the reaction is dependent on the concentration of the thiolate anion, which is in turn dependent on the pH of the solution and the pKa of the thiol. researchgate.net Generally, the reaction is slow under neutral or acidic conditions and accelerates significantly under basic conditions which favor the formation of the thiolate. The equilibrium of the reaction is dictated by the relative redox potentials of the participating thiols. aalto.fi In biological contexts, these reactions are often kinetically controlled rather than thermodynamically, meaning the partitioning of pathways depends on the relative rates of reaction. nih.gov

Radical-disulfide exchange can also occur, particularly in polymerization reactions, where a more stable alkyl thiol radical can react with a disulfide, influencing reaction rates and material properties. rsc.org

FactorInfluence on Thiol-Disulfide Exchange
pH Higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction rate. researchgate.net
pKa of Thiol Lower pKa thiols will have a higher concentration of the thiolate form at a given pH, leading to faster kinetics. researchgate.net
Redox Potential The equilibrium position is determined by the standard redox potentials of the thiol/disulfide couples involved. aalto.fi
Steric Hindrance Increased steric bulk around the sulfur atoms can slow down the rate of nucleophilic attack.
Temperature Higher temperatures generally increase the reaction rate. researchgate.net

Oxidative Transformations of the Thiol Group and Related Sulfur Species

The sulfur atom in this compound exists in its most reduced state and is readily oxidized. The oxidation can proceed through various mechanisms, leading to a range of sulfur-containing species with distinct properties and reactivities.

The oxidation of thiols can occur via one-electron or two-electron pathways.

One-Electron Oxidation: This process involves the removal of a single electron from the thiol, typically by a radical species like the hydroxyl radical (•OH), to form a thiyl radical (RS•). This pathway is significant in atmospheric chemistry and biological systems under oxidative stress. squarespace.comresearchgate.net Theoretical studies on similar thiols suggest that H-atom abstraction from the -SH group is an energetically favorable pathway for oxidation initiated by hydroxyl radicals. squarespace.comresearchgate.net These thiyl radicals are highly reactive and can subsequently dimerize to form a disulfide (R-S-S-R).

R-SH + •OH → RS• + H₂O 2 RS• → R-S-S-R

Two-Electron Oxidation: This pathway involves the formal loss of two electrons and is common in reactions with oxidants like hydrogen peroxide or peroxy acids. It typically leads to the formation of sulfenic acid (RSOH) as the initial product. This is a key step in many biological redox-regulatory mechanisms.

Progressive oxidation of the thiol group in this compound leads to a series of sulfur oxyacids.

Sulfenic Acid (R-SOH): Formed by the two-electron oxidation of the thiol. Sulfenic acids are generally unstable and highly reactive intermediates. They can undergo further oxidation, react with another thiol to form a disulfide, or be reduced back to the thiol.

Sulfinic Acid (R-SO₂H): Further oxidation of the sulfenic acid yields the more stable sulfinic acid. This step is generally considered irreversible in biological systems.

Sulfonic Acid (R-SO₃H): The final and most stable oxidation product is sulfonic acid, formed from the oxidation of sulfinic acid.

The progression of oxidation states is as follows: Thiol (-SH) → Sulfenic Acid (-SOH) → Sulfinic Acid (-SO₂H) → Sulfonic Acid (-SO₃H)

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity allows it to participate in a variety of addition and substitution reactions.

The Thia-Michael addition is a conjugate addition reaction where a thiol adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. semanticscholar.org This reaction is highly efficient for forming carbon-sulfur bonds. researchgate.net The reaction can be catalyzed by either a base or a nucleophile. rsc.org

Base-Catalyzed Mechanism: A base deprotonates the thiol to generate the thiolate anion, which then acts as the nucleophile, attacking the β-carbon of the activated alkene. rsc.org

Nucleophile-Initiated Mechanism: A nucleophilic catalyst (like a tertiary phosphine) can also initiate the reaction. rsc.org

The reaction is generally highly efficient and can often be performed under mild, solvent-free conditions. semanticscholar.org The choice of catalyst, solvent, and the nature of the Michael acceptor can influence the reaction rate and stereochemical outcome. acs.org Thiol-Michael additions are considered a type of "click" reaction due to their high yields, mild reaction conditions, and tolerance of various functional groups. bham.ac.uk

Michael Acceptor TypeExample
α,β-Unsaturated KetoneMethyl vinyl ketone
α,β-Unsaturated EsterEthyl acrylate (B77674) rsc.org
α,β-Unsaturated AmidePropiolamide acs.org
α,β-Unsaturated NitrileAcrylonitrile
MaleimideN-Ethylmaleimide rsc.org

The nucleophilic sulfur of this compound can also react with various electrophilic centers, including carbonyl carbons.

Reaction with Aldehydes and Ketones: Thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals. The initial addition forms a hemithioacetal. In the presence of an acid catalyst, a second thiol molecule can react to form a stable thioacetal. This reaction is often used as a method for protecting carbonyl groups in organic synthesis.

R'-CHO + R-SH ⇌ R'-CH(OH)SR (Hemithioacetal) R'-CH(OH)SR + R-SH --(H⁺)--> R'-CH(SR)₂ + H₂O (Thioacetal)

Reaction with Other Electrophiles: As a soft nucleophile, the thiolate anion of this compound reacts readily with soft electrophiles. A primary example is the Williamson ether synthesis-type reaction with alkyl halides (especially primary halides) to form thioethers (sulfides) via an Sₙ2 mechanism.

R-S⁻ + R'-X → R-S-R' + X⁻ (where X = Cl, Br, I)

This reactivity underscores the versatility of this compound as a synthetic building block.

Influence of Stereochemistry on Reaction Selectivity and Enantiocontrol

The stereochemistry of this compound plays a crucial role in directing the stereochemical outcome of its reactions, particularly when it interacts with prochiral substrates or is used as a chiral auxiliary. The chiral environment created by the (S)-3-methyl group can lead to diastereoselective or enantioselective transformations.

One of the most significant applications of chiral thiols is in asymmetric synthesis, where they can be employed to control the formation of new stereocenters. This control arises from the differential energetic pathways for the formation of diastereomeric transition states. The steric and electronic properties of the chiral thiol influence which reaction pathway is favored, leading to a preponderance of one stereoisomer in the product.

Michael Addition Reactions:

In the context of Michael additions, where a thiol adds to an α,β-unsaturated carbonyl compound, the stereochemistry of a chiral thiol like this compound can determine the configuration of the newly formed stereocenter(s) in the product. When this compound acts as a nucleophile, its approach to the prochiral faces of the Michael acceptor is influenced by the steric hindrance imposed by its own chiral structure. This can lead to a diastereoselective outcome if the Michael acceptor is also chiral, or an enantioselective outcome if the acceptor is prochiral.

For instance, the conjugate addition of a simple chiral alkyl thiol to an α,β-unsaturated N-acylated oxazolidinone can proceed with high enantioselectivity when mediated by a suitable bifunctional catalyst. nih.gov The catalyst, often a cinchona alkaloid derivative, can activate both the thiol and the Michael acceptor, creating a highly organized transition state where the stereochemistry of the thiol directs the facial selectivity of the addition.

Use as a Chiral Auxiliary:

Chiral thiols can also be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction, a strategy known as using a chiral auxiliary. While complex chiral thiols are more commonly employed for this purpose, the principle applies to simpler ones as well. The chiral auxiliary provides a stereochemically defined environment that biases the approach of reagents to a prochiral center within the substrate. After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered.

For example, a chiral thiol could be used to form a chiral thioester. The subsequent reaction at a position alpha to the thioester carbonyl would be influenced by the stereocenter on the thiol portion of the molecule, leading to a diastereoselective outcome.

Data on Analogous Chiral Thiol Reactions:

Due to the lack of specific research data for this compound, the following table presents representative data for the enantioselective conjugate addition of other simple alkyl thiols to illustrate the concept of enantiocontrol.

Thiol NucleophileMichael AcceptorCatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference
1-ButanethiolN-CrotonoyloxazolidinoneCinchona-based thiourea (B124793)Toluene9592 nih.gov
1-HexanethiolN-CinnamoyloxazolidinoneCinchona-based thioureaCH2Cl29895 nih.gov
2-PropanethiolN-CrotonoyloxazolidinoneCinchona-based thioureaToluene8588 nih.gov

This table presents illustrative data for analogous reactions to demonstrate the concept of enantiocontrol in the absence of specific data for this compound.

The data in the table highlight that high yields and excellent enantioselectivities can be achieved in the conjugate addition of simple alkyl thiols when a suitable chiral catalyst is employed. The structure of both the thiol and the Michael acceptor, along with the reaction conditions, significantly influences the stereochemical outcome. The enantiomeric excess (ee) indicates the degree of enantioselectivity, with higher values representing a greater preference for the formation of one enantiomer over the other.

Spectroscopic Characterization Techniques for 3s 3 Methylpentane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. rsc.org For a chiral molecule like (3S)-3-methylpentane-1-thiol, NMR provides critical data on its structure.

The structure of a branched thiol such as this compound can be thoroughly elucidated using one-dimensional ¹H and ¹³C NMR, supported by two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. Due to the chiral center at C3, the two protons on C2 and the two protons on C4 are diastereotopic and would be expected to show separate signals with complex splitting patterns. The thiol proton (-SH) typically appears as a triplet in the range of 1.2-1.8 ppm, though this signal can be broad and may not show clear coupling, and it is readily exchanged in the presence of D₂O. rsc.orgrsc.org The protons on the carbon adjacent to the sulfur (C1) would appear as a multiplet. The remaining methyl and methylene (B1212753) protons would resonate in the upfield alkyl region. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 3-methylpentane (B165638) shows four distinct signals due to molecular symmetry. docbrown.info Introducing the thiol group at the C1 position in this compound breaks this symmetry. Consequently, all six carbon atoms are chemically non-equivalent and should produce six unique signals in the ¹³C NMR spectrum. The carbon atom bonded to the sulfur (C1) would be shifted downfield compared to a standard alkane carbon, while the other carbons would have shifts characteristic of an aliphatic chain. docbrown.info

Two-Dimensional (2D) NMR: To definitively assign these signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

A predicted assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on data for similar structures. docbrown.infodocbrown.info

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂SH)~2.5 (multiplet)~25
C2 (-CH₂)~1.5 (multiplet)~39
C3 (-CH)~1.4 (multiplet)~35
C4 (-CH₂)~1.2 (multiplet)~29
C5 (-CH₃)~0.9 (triplet)~11
C3-Methyl (-CH₃)~0.9 (doublet)~19
SH~1.3 (triplet/broad)-

Distinguishing between the enantiomers of a chiral compound using standard NMR is not possible because enantiomers are isochronous (resonate at the same frequency). wikipedia.org To analyze the enantiomeric composition of a sample of 3-methylpentane-1-thiol (B157286), chiral auxiliaries are used. nih.gov

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that are added to the NMR sample. unipi.itnih.gov They form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.govnih.gov These complexes have different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the ¹H or ¹³C NMR spectrum. nih.gov The relative integration of these signals allows for the determination of enantiomeric excess.

Chiral Derivatizing Agents (CDAs): Alternatively, a chiral derivatizing agent can be used to covalently bond to the thiol group of this compound. wikipedia.orgmdpi.com This reaction converts the pair of enantiomers into a pair of stable diastereomers. These diastereomers have distinct physical properties and, therefore, will exhibit separate signals in the NMR spectrum, allowing for quantification. wikipedia.orgmdpi.com A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.govsfrbm.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to within 5 ppm). sfrbm.orgresearchgate.net This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, the molecular formula is C₆H₁₄S.

The exact mass can be calculated using the most abundant isotopes of each element:

¹²C: 12.000000 Da

¹H: 1.007825 Da

³²S: 31.972071 Da

The calculated monoisotopic mass of C₆H₁₄S is (6 * 12.000000) + (14 * 1.007825) + (1 * 31.972071) = 118.081621 Da .

An HRMS instrument would measure the mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, and the resulting high-accuracy mass would confirm the elemental composition as C₆H₁₄S, distinguishing it from other potential isobaric compounds. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected precursor ion. sfrbm.org In an MS/MS experiment, the molecular ion of this compound (m/z 118.08) would be isolated and then fragmented by collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide structural information.

Expected fragmentation pathways for branched alkyl thiols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Loss of the thiol group: Cleavage of the C-S bond, leading to the loss of •SH (33 Da) or H₂S (34 Da).

Cleavage along the alkyl chain: Fragmentation at the branching point or along the ethyl groups.

Commonly observed fragment ions for similar thiols would help in confirming the structure of the branched pentyl chain. researchgate.netnist.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. cwu.edu

For this compound, the most characteristic absorption is that of the thiol S-H bond.

S-H Stretch: A weak but sharp absorption band is expected to appear in the region of 2550–2600 cm⁻¹ . rsc.orgresearchgate.net The low intensity of this peak is due to the small change in dipole moment during the stretching vibration. rsc.org

C-S Stretch: This vibration appears in the fingerprint region, typically between 600 and 800 cm⁻¹, but it is often weak and can be difficult to assign definitively. rsc.org

C-H Stretch: Strong absorptions characteristic of sp³-hybridized carbons will be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). mdpi.com

C-H Bending: Absorptions for CH₂ and CH₃ bending vibrations will be present in the 1350–1470 cm⁻¹ region. mdpi.com

The presence of the weak S-H stretching band is a key diagnostic feature for identifying the thiol functional group in the molecule. mdpi.comresearchgate.net

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) and fluorescence spectroscopy are pivotal techniques for probing the electronic transitions within a molecule. While detailed spectral data for this compound is not extensively documented in public literature, the behavior of simple aliphatic thiols provides a strong indication of its expected spectroscopic properties.

Aliphatic thiols, such as this compound, typically exhibit weak absorption bands in the UV region. The primary electronic transition of interest in simple thiols is the n → σ* transition, involving the promotion of a non-bonding electron from the sulfur atom to an antibonding sigma orbital. This transition generally occurs at wavelengths below 200 nm, which is at the edge of the conventional UV/Vis spectral range. A less intense absorption, often appearing as a shoulder, can sometimes be observed around 220-240 nm, also attributed to the n → σ* transition. The low molar absorptivity of these transitions makes their detection challenging, particularly at low concentrations.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is generally not a primary characterization method for simple, non-aromatic thiols like this compound. This is because aliphatic thiols are typically non-fluorescent or exhibit very weak fluorescence. The absorbed energy from the n → σ* transition is more commonly dissipated through non-radiative pathways, such as vibrational relaxation or intersystem crossing, rather than being re-emitted as fluorescence.

To enhance the detectability of thiols using these spectroscopic methods, derivatization with a chromophoric or fluorophoric reagent is a common strategy. nih.gov These reagents react with the thiol group to form a product with strong absorption in the UV/Vis region or significant fluorescence emission, allowing for sensitive quantification and characterization. nih.gov For instance, reaction with a fluorophore can produce a thiol-adduct with distinct excitation and emission maxima, which can be readily measured. nih.govresearchgate.net

Table 1: Expected UV/Vis Absorption Characteristics of Simple Aliphatic Thiols

Transition TypeExpected Wavelength (λmax)Molar Absorptivity (ε)Notes
n → σ< 200 nmLow to ModeratePrimary absorption band, often in the far-UV region.
n → σ~220-240 nmVery LowAppears as a weak shoulder.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, known as paramagnetic species or free radicals. While this compound in its ground state is diamagnetic and thus EPR-silent, its corresponding thiyl radical, (3S)-3-methylpentane-1-thiyl ((3S)-3-CH₃CH₂CH(CH₃)CH₂S•), is a paramagnetic species that can be studied using EPR. rsc.org

Thiyl radicals can be generated from thiols through various methods, including photolysis (UV irradiation) or reaction with other radical species. rsc.org The EPR spectrum of an alkyl thiyl radical is characterized by its g-factor, which is a measure of the magnetic moment of the unpaired electron. For thiyl radicals, the g-tensor is typically anisotropic, meaning its value depends on the orientation of the radical with respect to the external magnetic field. rsc.org

In disordered systems like frozen solutions, the EPR spectrum of an alkyl thiyl radical typically exhibits an axial symmetry with two principal g-values: g⊥ (perpendicular) and g∥ (parallel). rsc.org The g⊥ component is usually more intense, while the g∥ component is broader and less intense. rsc.orgresearchgate.net The large g-anisotropy is a characteristic feature of thiyl radicals. rsc.org The stability of these radicals is often temperature-dependent; they are generally stable at low temperatures (e.g., 77 K) but become unstable at higher temperatures. rsc.org

The study of the (3S)-3-methylpentane-1-thiyl radical by EPR would provide valuable information about its electronic structure and environment. For instance, interactions with neighboring magnetic nuclei can lead to hyperfine splitting in the EPR spectrum, which can help in identifying the location of the unpaired electron within the radical.

Table 2: Representative EPR g-Factors for Alkyl Thiyl Radicals

Radical Speciesg⊥g∥Notes
Alkyl Thiyl Radical~2.003~2.10–2.30Values are typical for alkyl thiyl radicals in disordered systems. The g∥ component is often broad. rsc.org

Computational and Theoretical Investigations of 3s 3 Methylpentane 1 Thiol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the molecular structure and electronic properties of thiols. chemrxiv.orgresearchgate.net These methods are used to model chemical reactions, predict stable molecular geometries, and calculate various energetic and electronic descriptors. chemrxiv.orgchemrxiv.org For instance, DFT calculations at the B3LYP/cc-pVQZ level have been successfully used to analyze the reactivity of thiols like allyl mercaptan by determining thermodynamic and chemical activity descriptors. nih.gov Different functionals within DFT, such as PBE, B3LYP, M06-2X, and ωB97X-D, are assessed for their ability to accurately describe the potential energy surfaces and reaction energies of thiol modifications. chemrxiv.orgchemrxiv.org The choice of functional is critical, as some, like B3LYP, can fail to predict stable intermediates in certain reactions due to delocalization error, an issue that is better handled by functionals with a high component of exact exchange. chemrxiv.org

Table 1: Comparison of DFT Functionals for Thiol Reaction Modeling This table presents a qualitative summary of the performance of various DFT functionals in modeling the covalent modification of thiols, as discussed in the literature.

FunctionalPerformance in Predicting IntermediatesHandling of Delocalization ErrorOverall Accuracy for Reaction Energetics
PBE, B3LYP Often fails to predict stable intermediatesHigh, can lead to spurious stabilizationLow
PBE0 Improved performanceModerateModerate
M06-2X Reasonably accurateLowGood
ωB97X-D Reasonably accurateLowGood
LC-B05minV Corrects for spurious stabilizationVery LowGood

Data synthesized from references chemrxiv.orgchemrxiv.org.

The presence of a chiral center and rotational freedom around C-C and C-S bonds in (3S)-3-methylpentane-1-thiol results in a complex conformational landscape. Conformational analysis using methods like DFT is essential to identify the most stable conformers and understand their relative energies. acs.org For chiral molecules, computational methods can predict multiple populated conformations, which is crucial for interpreting experimental data. acs.org

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.org Theoretical studies of reaction mechanisms, such as the reaction between a hydroxyl radical and methanethiol, involve developing analytical full-dimensional potential energy surfaces. aip.org These surfaces reveal the presence of intermediate complexes in entrance and exit channels and help identify saddle points, which correspond to the transition states of a reaction. libretexts.orgaip.org For example, in the reaction of OH with CH3SH, DFT calculations have identified saddle points with barrier heights of 0.7 kcal/mol and -3.2 kcal/mol for hydrogen abstraction from the methyl and thiol groups, respectively. aip.org

Non-covalent interactions play a crucial role in the chemistry of thiols, influencing their physical properties and role in molecular aggregation. uva.es The thiol group can act as both a hydrogen bond donor (S-H) and acceptor (S). researchgate.netresearchgate.net While sulfur-centered hydrogen bonds are generally weaker than those involving oxygen, they are significant. researchgate.netresearchgate.net The S-H···S interaction, in particular, is a key feature in the self-association of thiols. uva.es These interactions are often described as weak and dispersion-controlled. researchgate.net

Another important non-covalent force is the σ-hole interaction. wikipedia.org A σ-hole is a region of positive electrostatic potential located on a covalently-bonded atom (like sulfur) along the extension of the bond. researchgate.netwikipedia.org This positive region can engage in attractive electrostatic interactions with a negative site, such as a lone pair on another sulfur atom. researchgate.netwikipedia.org These interactions are highly directional and contribute to the specific geometries observed in molecular assemblies. wikipedia.org Computational studies also highlight the importance of S–H/π interactions, which can be even stronger than O–H/π interactions due to significant π →σ* molecular orbital contributions. nih.gov

Table 2: Characteristics of Non-Covalent Interactions Involving Thiols

Interaction TypeDescriptionTypical EnergyKey Features
S-H···S H-Bond Hydrogen bond with thiol as both donor and acceptor.Weak (< 5 kcal/mol)Primarily electrostatic and dispersion-driven. uva.esresearchgate.net
O-H···S H-Bond Thiol sulfur acts as a hydrogen bond acceptor.Weak to ModerateInteraction energy is about half that of O-H···O. researchgate.net
σ-Hole Interaction Electrostatic attraction between a positive σ-hole on sulfur and a lone pair.WeakHighly directional, often colinear with the covalent bond. wikipedia.org
S-H/π Interaction Interaction between the thiol S-H bond and an aromatic π-system.ModerateSignificant orbital interaction component (π →σ*). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Mobility and Molecular Packing

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules, providing insights into conformational changes, mobility, and molecular packing. nih.gov For complex systems like thiols on surfaces or interacting with biomolecules, MD is indispensable. nih.govbiorxiv.org

MD simulations have been used to investigate the conformational effects of dynamic protective thiol ligands on the properties of gold nanoclusters. nih.gov Such simulations show that the conformational space of the ligands must be adequately sampled to accurately model experimental results. nih.gov In the context of protein stability, MD simulations can explore the conformational landscape and unfolding pathways of proteins containing zinc-thiol bonds, revealing how these bonds and domain interactions modulate the protein's structure. biorxiv.orgnih.gov Enhanced sampling techniques, such as steered MD (SMD), can be employed to accelerate conformational transitions that occur on timescales beyond those accessible by classical MD. biorxiv.org

Theoretical Studies on Reaction Mechanisms and Kinetics

DFT calculations are also used to study the addition of thiols to various chemical groups, predicting which products are thermodynamically more stable and which reactions are kinetically favored by calculating activation energy barriers (ΔG‡). nih.gov Furthermore, theoretical models have been developed to understand the one- and two-electron oxidation mechanisms of thiols, which lead to thiyl radicals and sulfenic acids, respectively—intermediates of significant biological relevance. nih.gov

Prediction and Simulation of Spectroscopic Properties (e.g., Circular Dichroism Spectra)

For a chiral molecule like this compound, chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable. Theoretical simulations are essential for interpreting these complex spectra. vt.edumdpi.com The prediction of ECD spectra using time-dependent density functional theory (TDDFT) has become a reliable method for assigning the absolute configuration of chiral compounds. nih.govvt.edu

A significant challenge in simulating these spectra is accounting for the molecule's conformational flexibility. nih.govnih.gov Accurate predictions require calculating the spectra for all low-energy conformers and then averaging them based on their Boltzmann population. nih.govresearchgate.net Combining MD simulations to sample the conformational space with quantum mechanical calculations of the ECD spectrum for representative structures has proven to be an effective approach. nih.gov This method has been shown to reproduce experimental spectral features far more accurately than calculations based on a single static structure, such as one from X-ray crystallography. nih.gov Similarly, VCD spectroscopy, when combined with DFT calculations, provides an unequivocal method for configurational and conformational analysis of chiral molecules. acs.org

Molecular Modeling of Branched Thiols and Their Impact on Intermolecular Interactions and Self-Assembly

Molecular modeling is crucial for understanding how the branched structure of this compound influences its ability to form ordered structures, such as self-assembled monolayers (SAMs). nih.govacs.org The self-assembly process is governed by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and interactions involving the terminal thiol group. semanticscholar.org

Enzymatic and Biochemical Pathways Involving Branched Thiols

General Enzymatic Mechanisms of Thiol Formation and Metabolism

The formation and metabolism of thiols in biological systems are intricate processes, often linked to the metabolism of sulfur-containing amino acids and branched-chain amino acids.

The initial steps in the catabolism of all three branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are shared. mdpi.comyoutube.com These reactions are catalyzed by two key enzymes: branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.comnih.gov BCAT facilitates the transfer of the amino group from a BCAA to α-ketoglutarate, producing a branched-chain α-keto acid (BCKA) and glutamate. mdpi.com Subsequently, the BCKDH complex catalyzes the irreversible oxidative decarboxylation of the BCKA, yielding a branched-chain acyl-CoA derivative. youtube.comnih.gov

The metabolism of excess cysteine, a primary thiol-containing amino acid, is crucial due to the reactivity of its thiol group. nih.gov While mammals primarily use cysteine dioxygenase for this purpose, other organisms have developed alternative strategies. nih.gov One such mechanism involves "thiol trapping," where excess cysteine is converted into other non-reactive thiol-containing metabolites. nih.gov These metabolites can then be redirected into various anabolic pathways, such as the synthesis of arginine and polyamines. nih.gov

Enzymes can also directly synthesize thioesters, which are important intermediates in various metabolic pathways. For instance, lipases can catalyze the transesterification reaction between thiols and vinyl esters to produce thioesters. mdpi.com This enzymatic synthesis can be highly efficient under mild conditions. mdpi.com

Role of Thiol Groups in Biological Redox Homeostasis and Enzyme Catalysis (General Mechanisms)

The thiol group (-SH) of cysteine residues in proteins is central to maintaining cellular redox balance and participates directly in the catalytic mechanisms of numerous enzymes. nih.govnih.govnih.gov

Thiol groups are highly reactive and susceptible to oxidation, making them excellent sensors and mediators of the cellular redox state. researchgate.netmdpi.com They play a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS). nih.govresearchgate.net The reversible oxidation of thiols to disulfides (S-S) and other oxidized forms is a key mechanism in redox signaling, allowing cells to respond to oxidative stress. nih.govnih.gov The glutathione (B108866) system, which includes the tripeptide glutathione (GSH), is a major thiol-dependent antioxidant system that neutralizes free radicals. researchgate.netscienceopen.com

In enzyme catalysis, the thiol group of a cysteine residue can act as a potent nucleophile. nih.govwou.edu This nucleophilicity is often enhanced by the local protein environment, which can lower the pKa of the thiol group. nih.gov Thiol enzymes are a broad class of enzymes that utilize a cysteine residue in their active site for catalysis. nih.gov These enzymes are involved in a wide range of reactions, including:

Oxidoreductase reactions: In enzymes like thioredoxin, the catalytic cysteine residues cycle between a reduced dithiol state and an oxidized disulfide state to reduce target proteins. nih.govscienceopen.com

Transferase reactions: The nucleophilic thiol group can attack a substrate, forming a covalent thioester intermediate. mdpi.comwikipedia.org This is a key step in the catalytic cycle of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). wikipedia.org

Hydrolase reactions: Cysteine proteases utilize a catalytic cysteine to cleave peptide bonds. wou.edu

The activity of many enzymes is regulated through the reversible oxidation of their catalytic or allosteric thiol groups, providing a mechanism for redox control of cellular processes. nih.govmdpi.com

Biochemical Significance of Branched Alkane Thiol Structures in Enzymatic Recognition (General)

The branched structure of an alkane thiol, such as in (3S)-3-methylpentane-1-thiol, can significantly influence its interaction with enzymes. While direct studies on this specific compound are lacking, general principles of enzyme-substrate recognition provide insight into the potential biochemical significance of its branched nature.

Enhanced or diminished binding affinity: The methyl group in the 3-position of this compound could either fit snugly into a hydrophobic pocket within an enzyme's active site, leading to stronger binding, or it could sterically hinder the molecule from accessing the active site, resulting in weaker binding or a complete lack of interaction. The stereochemistry, in this case, the (S) configuration, is also critical for precise molecular recognition by the enzyme.

Altered substrate specificity: Enzymes that metabolize linear alkanethiols may not be able to accommodate a branched substrate, or vice versa. This is a common mechanism for achieving substrate specificity in enzyme families. The metabolism of branched-chain amino acids, for example, requires specific enzymes like BCAT and BCKDH that can recognize the branched structures of leucine, isoleucine, and valine. mdpi.comnih.gov

Influence on reaction rate: Even if a branched thiol binds to an enzyme, its orientation within the active site, influenced by the branched structure, can affect the efficiency of the catalytic reaction. Proper alignment of the thiol group with the catalytic residues of the enzyme is crucial for an efficient reaction to occur.

The hydrophobic nature of the branched alkyl chain also plays a role in its interactions, particularly through van der Waals forces within the nonpolar regions of an enzyme's active site. sigmaaldrich.com

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